A Spectroscopic Guide to 4-(3-Methoxypropoxy)aniline: In-depth ¹H and ¹³C NMR Analysis
A Spectroscopic Guide to 4-(3-Methoxypropoxy)aniline: In-depth ¹H and ¹³C NMR Analysis
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(3-Methoxypropoxy)aniline. As a key intermediate in the synthesis of various pharmaceuticals, including its role as a known process-related impurity of Ranolazine, a thorough understanding of its spectroscopic signature is critical for researchers, quality control analysts, and drug development professionals.[1][2] This document details validated experimental protocols for sample preparation and data acquisition, provides in-depth interpretation of spectral data, and presents the assignments in a clear, tabular format. The causality behind experimental choices and data interpretation is explained to provide field-proven insights, ensuring both technical accuracy and practical utility.
Introduction and Structural Framework
4-(3-Methoxypropoxy)aniline, a substituted aniline derivative, possesses a distinct molecular architecture that gives rise to a well-resolved and interpretable NMR spectrum. The structure contains a p-disubstituted benzene ring, an aniline functional group, and a methoxypropoxy side chain. Understanding the electronic environment of each proton and carbon atom is fundamental to assigning the corresponding signals in the NMR spectra.
The numbering scheme used for the assignment of NMR signals is presented below. This logical framework is essential for correlating specific atoms to their observed chemical shifts and coupling patterns.
Diagram 1: Molecular Structure and Atom Numbering
A diagram illustrating the chemical structure of 4-(3-Methoxypropoxy)aniline with systematic numbering for ¹H and ¹³C NMR assignments.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, confirming the overall structure.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Assignment |
| C-4 | 152.3 | C -O (Aromatic) |
| C-1 | 141.0 | C -N (Aromatic) |
| C-3, C-5 | 116.2 | Ar-C H |
| C-2, C-6 | 115.5 | Ar-C H |
| C-9 | 71.0 | -CH₂-C H₂-O- |
| C-7 | 66.9 | -O-C H₂-CH₂- |
| C-10 | 58.8 | -O-C H₃ |
| C-8 | 29.5 | -CH₂-C H₂-CH₂- |
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Aromatic Carbons (δ 115-153 ppm):
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The carbon attached to the oxygen (C-4 ) is the most downfield aromatic signal at δ 152.3 ppm due to the strong deshielding effect of the oxygen atom.
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The carbon bonded to the nitrogen (C-1 ) appears at δ 141.0 ppm .
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The protonated aromatic carbons (C-2, C-3, C-5, C-6 ) resonate in the shielded region of the aromatic spectrum, from δ 115.5 to 116.2 ppm , consistent with the presence of two electron-donating groups. [3]* Aliphatic Carbons (δ 29-71 ppm):
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The carbons directly attached to oxygen atoms are the most deshielded. C-9 (adjacent to the methoxy oxygen) is at δ 71.0 ppm , and C-7 (adjacent to the phenoxy oxygen) is at δ 66.9 ppm .
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The methoxy carbon (C-10 ) resonates at δ 58.8 ppm .
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The central, most shielded aliphatic carbon (C-8 ) appears at δ 29.5 ppm .
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Conclusion
The comprehensive ¹H and ¹³C NMR data presented in this guide provide an unambiguous spectroscopic fingerprint for 4-(3-Methoxypropoxy)aniline. The detailed assignments and interpretation, grounded in established principles of NMR spectroscopy, serve as a reliable reference for the structural verification, purity assessment, and quality control of this important chemical entity. By following the outlined experimental protocols, researchers can confidently generate high-quality data and use the provided assignments as a benchmark for their own analyses.
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